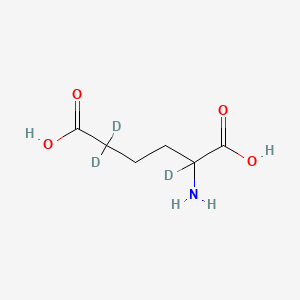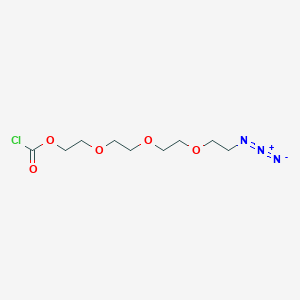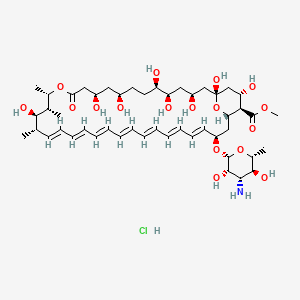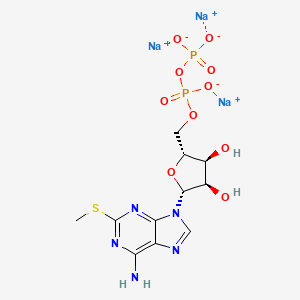
DL-2-Amino-1,6-hexanedioic-2,5,5-D3 acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DL-2-Amino-1,6-hexanedioic-2,5,5-D3 acid is a labelled version of 2-Aminohexanedioic acid, which is a metabolite in the principal biochemical pathway of lysine. This compound is often used in scientific research due to its stable isotope labelling, which allows for precise tracking and analysis in various biochemical processes.
Vorbereitungsmethoden
The synthesis of DL-2-Amino-1,6-hexanedioic-2,5,5-D3 acid involves the incorporation of deuterium atoms at specific positions in the molecule. The exact synthetic routes and reaction conditions can vary, but typically involve the use of deuterated reagents and catalysts to achieve the desired isotopic labelling. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
DL-2-Amino-1,6-hexanedioic-2,5,5-D3 acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amino acids.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like water, ethanol, or dimethyl sulfoxide. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
DL-2-Amino-1,6-hexanedioic-2,5,5-D3 acid has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of lysine metabolism.
Biology: Employed in studies of protein synthesis and degradation, as well as in the investigation of amino acid transport and utilization.
Medicine: Utilized in research on metabolic disorders and diseases related to lysine metabolism, such as hyperlysinemia.
Industry: Applied in the development of pharmaceuticals and nutritional supplements, where precise isotopic labelling is required for quality control and analysis .
Wirkmechanismus
The mechanism of action of DL-2-Amino-1,6-hexanedioic-2,5,5-D3 acid involves its incorporation into metabolic pathways where it acts as a substrate or intermediate. The deuterium labelling allows researchers to track its movement and transformation within these pathways, providing insights into the molecular targets and biochemical processes involved. This compound can interact with enzymes and transporters specific to lysine metabolism, influencing various cellular functions and metabolic outcomes.
Vergleich Mit ähnlichen Verbindungen
DL-2-Amino-1,6-hexanedioic-2,5,5-D3 acid is unique due to its stable isotope labelling, which distinguishes it from other similar compounds such as:
2-Aminohexanedioic acid:
DL-2-Amino-1,6-hexanedioic acid: Another variant without isotopic labelling, used in similar research applications but without the precision tracking capabilities.
Lysine: An essential amino acid involved in protein synthesis, which serves as a precursor in the metabolic pathway leading to the formation of 2-Aminohexanedioic acid.
The stable isotope labelling of this compound provides a significant advantage in research, allowing for more accurate and detailed studies of metabolic processes and pathways.
Eigenschaften
Molekularformel |
C6H11NO4 |
|---|---|
Molekulargewicht |
164.17 g/mol |
IUPAC-Name |
2-amino-2,5,5-trideuteriohexanedioic acid |
InChI |
InChI=1S/C6H11NO4/c7-4(6(10)11)2-1-3-5(8)9/h4H,1-3,7H2,(H,8,9)(H,10,11)/i3D2,4D |
InChI-Schlüssel |
OYIFNHCXNCRBQI-FBYXXYQPSA-N |
Isomerische SMILES |
[2H]C([2H])(CCC([2H])(C(=O)O)N)C(=O)O |
Kanonische SMILES |
C(CC(C(=O)O)N)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 4-[4-morpholin-4-yl-6-[4-(trideuteriomethoxycarbonylamino)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate](/img/structure/B15143965.png)











![7-Indolizinecarboxamide, N-[(1,2-dihydro-4-methoxy-6-methyl-2-oxo-3-pyridinyl)methyl]-6-methyl-1-(6-methyl-3-pyridazinyl)-5-[(1S)-1-[4-(2,2,2-trifluoroethyl)-1-piperazinyl]ethyl]-](/img/structure/B15144053.png)

